molecular formula C8H11NO B8680757 Pyridine, 2-(1-methylethyl)-, 1-oxide CAS No. 65257-53-6

Pyridine, 2-(1-methylethyl)-, 1-oxide

Cat. No.: B8680757
CAS No.: 65257-53-6
M. Wt: 137.18 g/mol
InChI Key: VJYVBCPJWGIGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 2-(1-methylethyl)-, 1-oxide is a heterocyclic organic compound that belongs to the class of pyridine N-oxides It is characterized by the presence of an isopropyl group attached to the second position of the pyridine ring and an oxygen atom bonded to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(1-methylethyl)-, 1-oxide can be achieved through several methods. One common approach involves the oxidation of 2-isopropylpyridine using oxidizing agents such as peracids (e.g., peracetic acid or m-chloroperbenzoic acid) under controlled conditions . Another method includes the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent-free and mild conditions are often preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-(1-methylethyl)-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Pyridine, 2-(1-methylethyl)-, 1-oxide involves its interaction with molecular targets through its N-oxide functional group. This group can participate in various chemical reactions, including coordination with metal ions and interaction with biological macromolecules. The compound’s effects are mediated through these interactions, which can influence biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: Pyridine, 2-(1-methylethyl)-, 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This functional group enhances its ability to participate in oxidation-reduction reactions and interact with metal ions, making it valuable in various applications .

Properties

CAS No.

65257-53-6

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-oxido-2-propan-2-ylpyridin-1-ium

InChI

InChI=1S/C8H11NO/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,1-2H3

InChI Key

VJYVBCPJWGIGFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=[N+]1[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of isopropylpyridine (2.1 g, 17.75 mmol) and m-CPBA (5.0 g, 1.3 eq.) in CH2Cl2 was stirred overnight at room temperature. Then, the reaction mixture was diluted with CH2Cl2 (twice the volume) and successively washed with aqueous sodium bicarbonate (twice) and brine, dried (Na2SO4) and evaporated to give 2.0 g (85%) of the title compound 104.
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85%

Synthesis routes and methods II

Procedure details

MCPBA (22.0 g) was added to a solution of 2-isopropylpyridine (example 85, step a) (9.1 g) in DCM (250 mL) and the resulting mixture stirred for 3 h. The reaction mixture was washed with saturated sodium bicarbonate solution (4×100 mL) and brine (100 mL), then dried over sodium sulphate, filtered and evaporated. Purification was by silica gel chromatography eluting with ethyl acetate to 10% methanol in ethyl acetate gradient. The fractions containing product were combined and evaporated to give the subtitled compound as a yellow oil. Yield 3.9 g.
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250 mL
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Synthesis routes and methods III

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